N-Chloro-N-ethylnitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloro-N-ethylnitramide is a chemical compound with the molecular formula C2H5ClN2O2 It is a member of the nitramide family, which is characterized by the presence of a nitramide group (-N(NO2)H)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Chloro-N-ethylnitramide can be synthesized through several methods. One common approach involves the reaction of ethylamine with chlorinating agents such as sodium hypochlorite or chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{C2H5NH2} + \text{Cl2} \rightarrow \text{C2H5ClN2O2} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced chlorination techniques and catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Chloro-N-ethylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized forms.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted nitramides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Chloro-N-ethylnitramide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Chloro-N-ethylnitramide exerts its effects involves the interaction of its nitramide group with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Chloro-N-methylnitramide: Similar structure but with a methyl group instead of an ethyl group.
N-Chloro-N-propylnitramide: Contains a propyl group, leading to different reactivity and properties.
Uniqueness
N-Chloro-N-ethylnitramide is unique due to its specific reactivity profile and the balance between its chlorinating and nitramide functionalities. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62991-68-8 |
---|---|
Molekularformel |
C2H5ClN2O2 |
Molekulargewicht |
124.53 g/mol |
IUPAC-Name |
N-chloro-N-ethylnitramide |
InChI |
InChI=1S/C2H5ClN2O2/c1-2-4(3)5(6)7/h2H2,1H3 |
InChI-Schlüssel |
RRNKILLPLAQQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN([N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.